molecular formula C5HBrCl2N4 B1442634 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944902-17-4

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1442634
CAS No.: 944902-17-4
M. Wt: 267.9 g/mol
InChI Key: XTVZOIZUAZZTOX-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is an organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its bromine and chlorine substituents on the pyrazolo[3,4-d]pyrimidine core. It is a white to light yellow solid and is known for its low solubility in water but good solubility in organic solvents like dimethyl sulfoxide (DMSO).

Biochemical Analysis

Biochemical Properties

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins and biomolecules involved in signal transduction pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting cyclin-dependent kinases, leading to reduced cell proliferation and increased apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Furthermore, this compound has been shown to influence gene expression and cellular metabolism, making it a valuable tool for studying the molecular mechanisms underlying these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclin-dependent kinases by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activity, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which introduce functional groups that enhance the compound’s solubility and facilitate its excretion. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its localization to particular cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other regulatory proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of this compound, directing it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 2-amino-1H-pyrazolo[3,4-d]pyrimidine with a brominating agent. The reaction typically takes place in an organic solvent under controlled temperature conditions. For example, the reaction can be carried out in isopropanol at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Solvents: Organic solvents such as DMSO, acetonitrile, and isopropanol are frequently used.

    Catalysts: Catalysts like palladium or copper may be employed to facilitate certain substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminopyrazolopyrimidine derivatives .

Scientific Research Applications

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVZOIZUAZZTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718264
Record name 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-17-4
Record name 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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